molecular formula C20H13ClIN3O B11520777 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-iodobenzamide

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-iodobenzamide

Cat. No.: B11520777
M. Wt: 473.7 g/mol
InChI Key: QNHLDVBZPCINOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-Benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or hydrogenated derivatives .

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C20H13ClIN3O

Molecular Weight

473.7 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-iodobenzamide

InChI

InChI=1S/C20H13ClIN3O/c21-16-9-8-14(23-20(26)12-4-3-5-13(22)10-12)11-15(16)19-24-17-6-1-2-7-18(17)25-19/h1-11H,(H,23,26)(H,24,25)

InChI Key

QNHLDVBZPCINOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.